Carboxymethyl-beta-cyclodextrin

Descripción general

Descripción

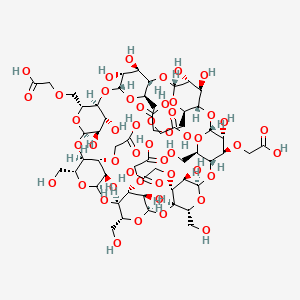

Carboxymethyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The carboxymethyl group is introduced to the beta-cyclodextrin molecule, enhancing its solubility and functional properties. This compound is widely used in various fields due to its ability to form inclusion complexes with a variety of guest molecules, making it valuable in applications such as drug delivery, environmental remediation, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carboxymethyl-beta-cyclodextrin is typically synthesized through the reaction of beta-cyclodextrin with monochloroacetic acid in an alkaline medium. The reaction involves the nucleophilic substitution of the hydroxyl groups on the beta-cyclodextrin with carboxymethyl groups. The reaction conditions often include a temperature of around 60°C and a reaction time of several hours to ensure complete substitution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and consistent product quality. The final product is typically purified through filtration and drying processes to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Host-Guest Complexation

CM-β-CD forms inclusion complexes via hydrophobic interactions and hydrogen bonding:

-

Drug Delivery : Enhances solubility and stability of famotidine (FMT) by 3.7-fold compared to unmodified β-CD .

-

Gene Therapy : Condenses plasmid DNA (pDNA) into stable complexes (1:3 DNA:CM-β-CD ratio), achieving 89% transfection efficiency in COS-7 cells .

Table 1: Complexation Efficiency

| System | Key Outcome | Source |

|---|---|---|

| FMT-CM-β-CD | AUC increased by 2.1× vs. free FMT | |

| pDNA-CM-β-CD | 67% 4-NPhOH conversion in 30 minutes |

Polymerization and Crosslinking

CM-β-CD participates in polymerization reactions to form hydrogels and nanocomposites:

-

Hydrogel Synthesis : Crosslinked with carboxymethyl cellulose (CMC) and acrylic acid (AA) using N,N'-methylenebisacrylamide (MBA), achieving pH-responsive swelling (1,250% at pH 7.4 vs. 320% at pH 1.2) .

-

Terpolymer Formation : Reacts with nanochitosan and glutaraldehyde to form a hydrogel adsorbent for dyes .

Table 2: Polymer Properties

| Polymer Type | Swelling Ratio | Application | Source |

|---|---|---|---|

| CM-β-CD-CMC-AA hydrogel | 1,250% | Controlled drug delivery | |

| CM-β-CD-nanochitosan | N/A | Dye adsorption |

Stabilization and Photoprotection

CM-β-CD improves photostability of light-sensitive compounds:

-

Resveratrol Conjugate : UV irradiation for 360 min caused only 12.54% degradation vs. 32.15% for free resveratrol .

Mechanism :

Environmental Remediation

CM-β-CD-based polymers adsorb cationic dyes via electrostatic interactions:

-

Methylene Blue Removal : β-CDP-COOH (carboxymethylated polymer) achieves 98% adsorption within 10 minutes .

Adsorption Data :

| Adsorbent | Dye Removed | Efficiency | Time | Source |

|---|---|---|---|---|

| β-CDP-COOH | Methylene Blue | 98% | 10 min | |

| CM-β-CD-nanochitosan | Congo Red | 95% | 2 h |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Delivery Systems

Carboxymethyl-beta-cyclodextrin has been extensively studied for its role in enhancing the solubility and stability of poorly soluble drugs. A notable study demonstrated that CM-beta-CyD significantly improved the oral bioavailability of famotidine, a drug used to treat gastric ulcers. The complexation with CM-beta-CyD not only enhanced the drug's solubility but also masked its bitter taste, making it more palatable for oral formulations .

Table 1: Summary of Drug Delivery Studies Using CM-beta-CyD

1.2 Taste Masking

The ability of CM-beta-CyD to mask the bitter taste of medications is particularly beneficial in pediatric formulations. In vitro studies have shown that when complexed with CM-beta-CyD, drugs exhibit significantly reduced bitterness, which can enhance patient compliance .

Environmental Applications

2.1 Contaminant Removal

CM-beta-CyD has shown promise in environmental remediation, particularly in the adsorption of pollutants. Research indicates that it can effectively remove organic and inorganic contaminants from wastewater. For instance, it has been utilized in the removal of cationic dyes from aqueous solutions, demonstrating high adsorption capacity and efficiency .

Table 2: Environmental Remediation Studies Using CM-beta-CyD

| Study | Contaminant | Method | Efficiency |

|---|---|---|---|

| Cationic dyes | Adsorption | High removal efficiency | |

| Radionuclides | Polymer microspheres | Effective encapsulation and immobilization |

Material Science Applications

3.1 Hydrogel Development

CM-beta-CyD has been incorporated into hydrogel systems for various applications, including drug delivery and tissue engineering. The hydrogels exhibit pH-responsive behavior, allowing for controlled release of encapsulated drugs. A study demonstrated that cross-linked hydrogels containing CM-beta-CyD could effectively deliver acyclovir with a controlled release profile, minimizing the need for frequent dosing .

3.2 Adsorbent Materials

The polymerization of CM-beta-CyD has led to the development of advanced adsorbent materials capable of removing pollutants from various environments. These materials have been tested for their effectiveness in capturing contaminants from industrial waste streams .

Case Studies

4.1 Oral Insulin Delivery

A significant case study involved the use of this compound grafted onto carboxymethyl chitosan for oral insulin delivery. The study found that these hydrogel microparticles provided sustained insulin release and improved absorption across intestinal barriers, demonstrating potential for non-invasive diabetes management .

4.2 Wastewater Treatment

In another case study focused on radioactive waste management, CM-beta-CyD was used to encapsulate radionuclides within polymeric microspheres, enhancing their immobilization and reducing environmental contamination risks . This application highlights the compound's versatility in addressing critical environmental challenges.

Mecanismo De Acción

The mechanism by which carboxymethyl-beta-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic carboxymethyl groups enhance the solubility of the complex in aqueous environments. This dual functionality allows this compound to improve the solubility, stability, and bioavailability of various compounds .

Comparación Con Compuestos Similares

Similar Compounds

Alpha-cyclodextrin: Composed of six glucose units, has a smaller cavity size compared to beta-cyclodextrin.

Gamma-cyclodextrin: Composed of eight glucose units, has a larger cavity size compared to beta-cyclodextrin.

Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin with hydroxypropyl groups, used to enhance solubility and stability of guest molecules.

Uniqueness

Carboxymethyl-beta-cyclodextrin is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. The presence of carboxymethyl groups provides additional functional sites for further chemical modifications, making it a versatile compound for various applications .

Actividad Biológica

Carboxymethyl-beta-cyclodextrin (CMβCD) is a modified cyclodextrin that has garnered attention for its diverse biological activities and applications in drug delivery, solubility enhancement, and as a potential therapeutic agent. This article delves into the biological activity of CMβCD, highlighting its mechanisms, efficacy in various applications, and relevant case studies.

1. Overview of this compound

CMβCD is derived from beta-cyclodextrin through carboxymethylation, which introduces carboxymethyl groups into the cyclodextrin structure. This modification enhances its solubility in water and allows for improved interactions with various biomolecules. The unique structure of CMβCD enables it to form inclusion complexes with hydrophobic drugs, thereby increasing their solubility and bioavailability.

2. Mechanisms of Biological Activity

2.1 Drug Delivery Systems

CMβCD has been extensively studied as a drug delivery vehicle. Its ability to encapsulate hydrophobic compounds improves their solubility and stability. For instance, a study demonstrated that CMβCD significantly enhanced the aqueous solubility and chemical stability of famotidine, a common anti-ulcer medication, compared to other cyclodextrins like sulfobutyl-ether-β-cyclodextrin (SBE-β-CyD) .

2.2 Gene Delivery

Research indicates that CMβCD can act as a non-viral gene vector, providing condensation and protection to DNA molecules. This property is crucial for gene therapy applications, where stable delivery of genetic material is required .

2.3 Antioxidant and Antitumor Activities

Studies have shown that nanoparticles formed using CMβCD exhibit significant antioxidant activity and can enhance the antitumor effects of drugs like doxorubicin. These nanoparticles demonstrated pH-sensitive release profiles, making them suitable for targeted cancer therapy .

3.1 Enhancement of Drug Solubility

A pivotal study evaluated the influence of CMβCD on the solubility and stability of famotidine. The findings revealed that CMβCD not only stabilized famotidine against acidic degradation but also masked its bitter taste, making it suitable for orally disintegrating tablets .

3.2 Antitumor Efficacy

In an investigation involving doxorubicin-loaded chitosan nanoparticles incorporating CMβCD, researchers observed a drug loading efficiency of 31.25%. The nanoparticles exhibited sustained release characteristics and significantly enhanced the cytotoxicity against cancer cells compared to free doxorubicin .

3.3 Catalytic Applications

CMβCD has also been utilized in catalysis; a study showed that cobalt-aluminum-layered double hydroxides containing CMβCD exhibited superior catalytic activity in the reduction of 4-nitrophenol compared to standard materials without CMβCD. The presence of CMβCD improved the reduction efficiency due to enhanced interaction with cobalt species .

4. Summary of Findings

The following table summarizes key findings from various studies on the biological activity of CMβCD:

5. Conclusion

This compound demonstrates significant biological activity across various fields, including drug delivery, gene therapy, and catalysis. Its ability to enhance solubility, stabilize compounds, and improve therapeutic efficacy makes it a valuable compound in pharmaceutical applications. Ongoing research continues to explore its potential in novel therapeutic strategies.

Propiedades

IUPAC Name |

2-[[(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42-tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84O49/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJVBAPGYBSBHJ-YWBSARSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84O49 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: CM-β-CD interacts with guest molecules primarily through host-guest interactions. It possesses a hydrophobic cavity that can encapsulate a variety of molecules, particularly those with hydrophobic moieties. This inclusion complexation can lead to enhanced solubility, stability, and bioavailability of the guest molecule [, , ]. Additionally, the negatively charged carboxyl groups on the CM-β-CD molecule can interact with positively charged molecules through electrostatic interactions [, ].

ANone: CM-β-CD complexation can lead to:

- Increased solubility and bioavailability of poorly soluble drugs: [, , ]

- Enhanced stability of drugs and other molecules: [, , ]

- Controlled release of drugs: []

- Reduced toxicity of certain substances: []

- Improved enantiomeric separation in analytical techniques like capillary electrophoresis: [, , , , , ]

- Modification of photocatalytic properties of nanoparticles: [, , , ]

ANone: Common spectroscopic techniques used for CM-β-CD characterization include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information on the structure and dynamics of CM-β-CD, as well as its interactions with guest molecules. [, ]

- Fourier Transform Infrared (FTIR) spectroscopy: FTIR helps identify functional groups present in CM-β-CD and provides insights into the interactions between CM-β-CD and guest molecules. [, ]

A: The performance of CM-β-CD can be influenced by pH. The degree of ionization of the carboxyl groups changes with pH, impacting its solubility and complexation ability. For instance, at lower pH values, the carboxyl groups are protonated, potentially leading to decreased solubility and complexation efficiency for certain guest molecules. [, , ]

ANone: While CM-β-CD is generally considered compatible with a wide range of materials, specific incompatibilities may exist depending on the application. It's crucial to conduct compatibility tests for the intended use.

A: While CM-β-CD itself might not be directly involved in catalytic reactions, its complexation abilities can influence reaction rates and selectivity. By encapsulating reactants within its cavity, CM-β-CD can create a microenvironment that promotes certain reaction pathways or stabilizes reaction intermediates. []

A: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations are valuable tools for studying CM-β-CD. They can predict binding affinities with various guest molecules, elucidate inclusion complexation mechanisms, and guide the design of novel CM-β-CD derivatives with tailored properties. []

A: Modifications to the CM-β-CD structure, such as varying the degree and position of carboxymethyl substitution, can significantly impact its properties. These changes can alter its solubility, complexation ability, and interaction strength with different guest molecules. For example, increasing the degree of carboxymethyl substitution can enhance its solubility in water and its ability to complex with metal ions. [, ]

ANone: Various formulation strategies can be employed:

- Lyophilization: This technique can enhance the stability of CM-β-CD complexes. []

- Nanoparticle formation: Incorporating CM-β-CD complexes into nanoparticles can improve drug solubility and bioavailability. [, ]

ANone: While CM-β-CD is generally considered safe for many applications, it's crucial to consult relevant Safety Data Sheets (SDS) and comply with local regulations regarding handling, storage, and disposal.

ANone: CM-β-CD can significantly alter drug pharmacokinetics by:

- Increasing drug solubility and dissolution rate, leading to faster absorption: []

- Enhancing drug stability in biological fluids, potentially increasing circulation time: []

- Modifying drug distribution by influencing its interaction with biological membranes and proteins: []

ANone: Yes, studies have explored CM-β-CD's potential in enhancing drug delivery and efficacy using various models:

- Cell-based assays: These studies evaluate the impact of CM-β-CD complexation on drug uptake and efficacy in specific cell lines. []

- Animal models: Animal studies assess the in vivo behavior of CM-β-CD formulations, including drug distribution, efficacy, and toxicity. [, ]

ANone: The provided research papers primarily focus on the physicochemical properties and applications of CM-β-CD in drug delivery, separation science, and material science. They do not provide detailed information on resistance mechanisms, toxicology, environmental impact, or the use of CM-β-CD as a diagnostic tool. Further research is needed to fully understand these aspects.

ANone: Various analytical techniques are employed, including:

- Capillary electrophoresis (CE): This technique is widely used for separating and analyzing CM-β-CD complexes, particularly in chiral separations. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating, identifying, and quantifying CM-β-CD and its complexes. [, , ]

- Fluorescence Spectroscopy: This method is particularly useful for studying the interactions between CM-β-CD and fluorescent guest molecules. [, , , ]

A: CM-β-CD enhances drug solubility by forming inclusion complexes, where the drug molecule is entrapped within the hydrophobic cavity of the cyclodextrin. This process shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and dissolution rate. [, , , ]

A: Yes, the solubility of CM-β-CD can vary depending on factors like pH, temperature, and the presence of other solvents or salts. Generally, it exhibits good water solubility, which can be further modified by adjusting the degree of carboxymethyl substitution. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.